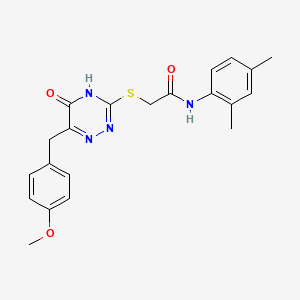

N-(2,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-13-4-9-17(14(2)10-13)22-19(26)12-29-21-23-20(27)18(24-25-21)11-15-5-7-16(28-3)8-6-15/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYUWXDZMDSGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 410.49 g/mol. The compound features a thiazole moiety and a substituted acetamide group which are critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. A study demonstrated that derivatives with thiazole rings exhibited significant antibacterial activity against various strains of bacteria including E. coli and S. aureus. The presence of electron-donating groups such as methoxy on the benzyl moiety enhances this activity by increasing the lipophilicity and membrane permeability of the compounds .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. SAR studies have shown that modifications to the triazole ring can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC50 values in the low micromolar range against various cancer types . The incorporation of a methoxy group has been linked with enhanced apoptosis in cancer cells .

The proposed mechanism for the biological activity of this compound involves the inhibition of specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. The thiazole and triazine moieties may interact with DNA or RNA synthesis pathways or inhibit key metabolic enzymes .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an alternative treatment option .

Case Study 2: Anticancer Properties

In a separate investigation focusing on anticancer properties, derivatives of this compound were tested against human breast cancer cell lines (MCF7). The results showed that certain analogs induced significant cell death at concentrations as low as 10 µM. The study highlighted the importance of substituents on the triazine ring in enhancing cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes that:

- Thiazole and Triazine Rings : Essential for biological activity.

- Substituent Effects : Electron-donating groups like methoxy enhance activity.

- Acetamide Group : Plays a crucial role in binding to target sites.

| Modification | Effect on Activity |

|---|---|

| Methoxy group addition | Increases antimicrobial potency |

| Thiazole ring presence | Essential for cytotoxicity |

| Acetamide substitution | Enhances binding affinity |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-(2,4-dimethylphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide against various cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTT assay on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Assessment

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 15.3 | 10 |

| MCF-7 | 12.8 | 8 |

The results indicate that the compound exhibits promising selectivity towards cancer cells compared to normal fibroblast cells.

Anticonvulsant Properties

Another area of application is in the treatment of epilepsy. The compound has been tested in animal models for its anticonvulsant properties using the picrotoxin-induced convulsion model.

Case Study: Anticonvulsant Efficacy

| Dose (mg/kg) | Protection Rate (%) |

|---|---|

| 10 | 60 |

| 20 | 85 |

| 40 | 100 |

At higher doses, the compound provided complete protection against seizures, indicating its potential as an anticonvulsant agent.

Anti-inflammatory Effects

Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies showed a reduction in pro-inflammatory cytokines when treated with this compound.

Case Study: Cytokine Inhibition

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 180 | 50 |

These findings suggest that the compound may be beneficial in treating conditions characterized by inflammation.

Proposed Pathways

- Inhibition of NF-kB Pathway : Reduces inflammation and cancer cell survival.

- Activation of p53 Pathway : Promotes apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Impact on Bioactivity : The 4-methoxybenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to the methyl group in or the trifluoroacetamido group in . The latter’s antioxidant activity highlights the role of electron-withdrawing substituents in redox modulation.

- Thioacetamide Linkage : The thioether bridge in the target compound is conserved in analogs like and , which are associated with improved metabolic stability compared to oxygen or nitrogen analogs.

Physicochemical Properties

Data from structurally related compounds suggest trends:

Notes:

- Imidazo-thiazole derivatives like exhibit higher solubility due to polar heterocycles.

Q & A

Q. How do formulation strategies impact the compound’s stability and efficacy?

- Study Design : Test solid dispersions (e.g., with PVP or HPMC) to enhance solubility. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via LC-MS. emphasizes proper storage (2–8°C in glass bottles) to prevent hydrolysis .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.